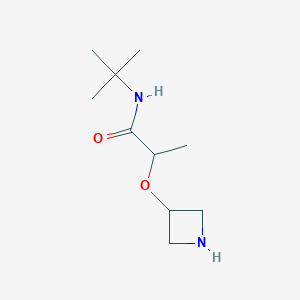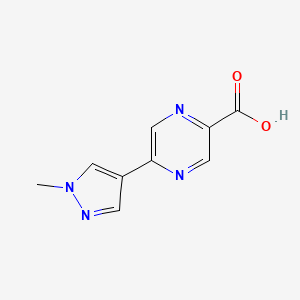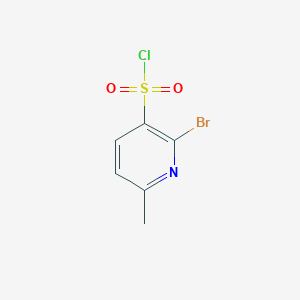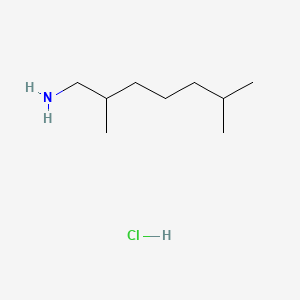
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8ClF4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, methyl, and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications.
化学反応の分析
Types of Reactions
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding quinones, while reduction may yield amines. Substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, potentially leading to increased potency and selectivity. The trifluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
類似化合物との比較
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar in structure but lacks the methyl group.
2-Methoxy-5-(trifluoromethyl)aniline: Contains a methoxy group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)aniline: Lacks the fluorine and trifluoromethoxy groups.
Uniqueness
2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride is unique due to the combination of its functional groups. The presence of both fluorine and trifluoromethoxy groups can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H8ClF4NO |
|---|---|
分子量 |
245.60 g/mol |
IUPAC名 |
2-fluoro-5-methyl-3-(trifluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c1-4-2-5(13)7(9)6(3-4)14-8(10,11)12;/h2-3H,13H2,1H3;1H |
InChIキー |
VSMPZWYMXXDEJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OC(F)(F)F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(1-{[2-(chloromethyl)prop-2-en-1-yl]oxy}-2-methylpropan-2-yl)carbamate](/img/structure/B13476206.png)
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)


![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)






![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)
![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)
